molecular formula C28H30N4O4 B4918841 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

Cat. No.: B4918841
M. Wt: 486.6 g/mol
InChI Key: QIMMPMWCSKTYHY-UHFFFAOYSA-N
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Description

1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a complex organic compound featuring multiple benzodiazole rings Benzodiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals

Mechanism of Action

Target of Action

The compound, also known as “3,3’-[1,4-phenylenebis(oxy)]bis[1-(2-methyl-1H-benzimidazol-1-yl)-2-propanol]”, is a complex molecule with potential biological activityIt is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole-containing compounds can interact with various biological targets due to their broad range of chemical and biological properties . For instance, some imidazole derivatives have been shown to exhibit anti-inflammatory and analgesic activities .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole-containing compounds, it is likely that multiple biochemical pathways are affected .

Pharmacokinetics

The solubility of the compound in polar solvents, such as water, suggests that it may have good bioavailability .

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds, it is likely that this compound has multiple effects at the molecular and cellular level .

Action Environment

It is known that the efficacy and stability of many compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole intermediates, which are then linked through etherification and hydroxylation reactions. Key reagents include 2-methyl-1H-1,3-benzodiazole, phenol derivatives, and appropriate catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors, where precise control of temperature, pressure, and reaction time is crucial. The use of continuous flow reactors could also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzodiazole rings can be reduced to form dihydrobenzodiazoles.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include dihydrobenzodiazoles.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to the presence of benzodiazole rings, which are known for their pharmacological properties.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Comparison with Similar Compounds

    1H-1,3-Benzodiazole: A simpler benzodiazole compound with similar core structure.

    2-Methyl-1H-1,3-benzodiazole: A methylated derivative of benzodiazole.

    Phenoxypropanol derivatives: Compounds with similar ether linkages and hydroxyl groups.

Uniqueness: 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenoxy}-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol stands out due to its dual benzodiazole rings and the specific arrangement of functional groups, which may confer unique biological activities and chemical reactivity compared to its simpler counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenoxy]-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4/c1-19-29-25-7-3-5-9-27(25)31(19)15-21(33)17-35-23-11-13-24(14-12-23)36-18-22(34)16-32-20(2)30-26-8-4-6-10-28(26)32/h3-14,21-22,33-34H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMMPMWCSKTYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OCC(CN4C(=NC5=CC=CC=C54)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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